Butyramide, N-(2-(diethylamino)ethyl)-
Description
Contextualization within Butyramide (B146194) Chemistry and Amide Functional Groups
N-(2-(diethylamino)ethyl)-butyramide is chemically classified as a tertiary amide. The core of this molecule is the amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) directly bonded to a nitrogen atom. chemistrytalk.orgwikipedia.org This linkage, often called an amide bond or a peptide bond in the context of proteins, is notably stable and a cornerstone of organic chemistry and biochemistry. chemistrytalk.orgwikipedia.org
The nomenclature of the compound is derived from its parent carboxylic acid, butyric acid (also known as butanoic acid), a four-carbon chain. wikipedia.org The "-oic acid" suffix of the parent acid is replaced with "-amide" to denote the functional group. wikipedia.org The "N-(2-(diethylamino)ethyl)" prefix specifies that a 2-(diethylamino)ethyl group is substituted on the nitrogen atom of the amide.
Butyramide, the simplest amide of butyric acid, is a white crystalline solid at room temperature. wikipedia.org Its derivatives are subjects of study for various potential applications. wikipedia.orgsolubilityofthings.com The properties of N-(2-(diethylamino)ethyl)-butyramide are influenced by both the butyramide portion and the diethylaminoethyl side-chain, which imparts different solubility and reactivity characteristics compared to simple amides.
Table 1: Comparative Physicochemical Properties
| Property | Butyramide | N-(2-(diethylamino)ethyl)-butyramide |
|---|---|---|
| Molecular Formula | C₄H₉NO | C₁₀H₂₂N₂O |
| Molar Mass | 87.12 g/mol | 186.30 g/mol |
| Appearance | White crystalline solid | Data not widely available |
| Boiling Point | 216 °C | Data not widely available |
| Melting Point | 115-116 °C | Data not widely available |
| Solubility in Water | Freely soluble | Predicted to have some solubility |
Data compiled from sources wikipedia.orgsolubilityofthings.comnih.govuni.lu
Historical Perspective of Analogous Compounds in Chemical Research
The academic and industrial interest in molecules containing the N-(2-(diethylamino)ethyl)amide moiety can be traced back to the development of early synthetic pharmaceuticals. A prominent and structurally similar compound is procainamide (B1213733). wikipedia.org
Procainamide, or 4-amino-N-(2-(diethylamino)ethyl)benzamide, was discovered in the mid-20th century during a search for alternatives to quinidine, an antiarrhythmic agent derived from cinchona alkaloids. wikipedia.orgnih.gov The local anesthetic procaine (B135) was known to have antiarrhythmic effects since 1936, but its rapid hydrolysis in the body, due to its ester linkage, limited its therapeutic use. wikipedia.orgozemedicine.com Researchers sought a more stable alternative by replacing the ester group with a more resilient amide group, leading to the synthesis of procainamide. wikipedia.org This modification significantly increased the compound's duration of action. wikipedia.org
Procainamide was approved by the U.S. Food and Drug Administration (FDA) in 1950 and became a key drug for treating cardiac arrhythmias. wikipedia.orgnih.gov The success of procainamide spurred further research into other amide-based compounds, solidifying the importance of the N-(2-(diethylamino)ethyl)amide scaffold in medicinal chemistry. This historical development highlights a classic strategy in drug design: modifying a known active molecule (a lead compound) to improve its pharmacological properties, in this case, stability.
Table 2: Timeline of Key Analogous Compounds
| Year | Event | Compound | Significance |
|---|---|---|---|
| 1936 | Mautz demonstrates the antiarrhythmic effects of procaine on the myocardium. wikipedia.orgozemedicine.com | Procaine | Established the therapeutic potential of the core structure, despite its limitations. wikipedia.org |
| 1950 | Procainamide is approved by the U.S. FDA. wikipedia.org | Procainamide | Introduction of a more stable amide analog, validating its use in therapy. wikipedia.org |
| 1962 | Lignocaine (Lidocaine), another amide local anesthetic, is introduced as an antiarrhythmic. ozemedicine.com | Lignocaine | Broadened the class of amide-based antiarrhythmics. ozemedicine.com |
Data compiled from sources wikipedia.orgozemedicine.com
Current Research Landscape and Scientific Significance of the Compound Class
In contemporary research, N-(2-(diethylamino)ethyl)-butyramide and related structures are primarily valued as intermediates in the synthesis of more complex molecules. A significant modern application is in the production of sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. google.comresearchgate.net Specific synthetic routes for sunitinib utilize N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide or N-(2-(diethylamino)ethyl)-3-oxo-butyramide as key building blocks. researchgate.netgoogleapis.com This underscores the industrial relevance of this class of compounds in the pharmaceutical manufacturing sector.
Beyond its role as a synthetic precursor, the N-(2-(diethylamino)ethyl)amide functional group continues to be incorporated into novel compounds across different research areas. For instance, it is a component in the development of:
Stimuli-responsive polymers: Researchers have synthesized polymers like poly[N-[2-(diethylamino)ethyl]acrylamide], which respond to changes in temperature, pH, and CO₂ levels. researchgate.net The diethylamino group is crucial for this responsiveness, making such materials candidates for "smart" drug delivery systems and sensors.
Novel therapeutic agents: The moiety is attached to various molecular backbones to explore new biological activities. For example, it has been incorporated into derivatives of 10H-quindoline to investigate their cytotoxic effects for potential anticancer applications. nih.gov
The ongoing research into compounds containing the N-(2-(diethylamino)ethyl)amide group demonstrates its versatility as a structural motif. Its ability to impart specific physicochemical properties, such as pH sensitivity and opportunities for hydrogen bonding, makes it a valuable tool for chemists in materials science and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63224-21-5 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]butanamide |
InChI |
InChI=1S/C10H22N2O/c1-4-7-10(13)11-8-9-12(5-2)6-3/h4-9H2,1-3H3,(H,11,13) |
InChI Key |
VWDUPUFYZJZZLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Direct Amide Bond Formation Strategies
Direct amidation strategies involve the coupling of a carboxylic acid, or its activated form, with an amine. These methods are widely employed in organic synthesis due to their versatility and efficiency.
Carbodiimide-Mediated Coupling Reactions (e.g., EDC, DCC)
Carbodiimides are highly effective reagents for facilitating the formation of amide bonds by activating the carboxyl group of a carboxylic acid, making it susceptible to nucleophilic attack by an amine. thieme-connect.com The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. u-tokyo.ac.jp This intermediate then readily reacts with the amine to yield the desired amide and a urea (B33335) byproduct. u-tokyo.ac.jp
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
EDC is a water-soluble carbodiimide that is often preferred for its ease of use and the straightforward removal of its urea byproduct, which is also water-soluble. organic-chemistry.org The coupling reaction of butanoic acid with N,N-diethylethylenediamine using EDC can be optimized by the addition of reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-(dimethylamino)pyridine (DMAP). rsc.org These additives can increase yields and reduce side reactions. rsc.org A proposed reaction scheme is the activation of the carboxylic acid with EDC in the presence of HOBt to form a reactive HOBt ester. DMAP can then act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate, which is then attacked by the amine. rsc.org
N,N'-Dicyclohexylcarbodiimide (DCC):
DCC is another common carbodiimide coupling agent. umn.edu The reaction mechanism is analogous to that of EDC. umn.edu However, the N,N'-dicyclohexylurea (DCU) byproduct formed is largely insoluble in most organic solvents, which can simplify its removal by filtration but can also complicate purification in some cases. organic-chemistry.org The use of DCC in conjunction with DMAP can be employed for the synthesis of N-(2-(diethylamino)ethyl)butyramide from butyric acid and N,N-diethylethylenediamine.
| Reagent System | Reactants | Additives | Solvent | Temperature | Typical Yield | Ref. |
| EDC/DMAP/HOBt | Butanoic acid, N,N-diethylethylenediamine | DIPEA | Acetonitrile (B52724) | 40°C | Good to Excellent | rsc.org |
| DCC/DMAP | Butanoic acid, N,N-diethylethylenediamine | - | CH2Cl2 | 23°C | Moderate | rsc.org |
Condensation Reactions with Carboxylic Acid Derivatives
A traditional and direct method for amide synthesis involves the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride, with an amine. chemguide.co.uk
Butyryl Chloride:
Butyryl chloride, the acyl chloride of butyric acid, reacts readily with amines to form amides. nih.gov The reaction between butyryl chloride and N,N-diethylethylenediamine is typically rapid and exothermic, producing N-(2-(diethylamino)ethyl)butyramide and hydrogen chloride. nih.govchemguide.co.uk To neutralize the HCl byproduct, a base, such as an excess of the amine reactant or a tertiary amine like triethylamine, is usually added to the reaction mixture. chemguide.co.uk
| Carboxylic Acid Derivative | Amine | Base | Solvent | Temperature | Ref. |
| Butyryl Chloride | N,N-diethylethylenediamine | Excess Amine or Triethylamine | Anhydrous, non-protic solvent (e.g., DCM, THF) | Room Temperature | nih.govchemguide.co.uk |
Synthesis Utilizing Reactive Intermediates
The use of reactive intermediates provides alternative pathways for the synthesis of N-(2-(diethylamino)ethyl)butyramide, often starting from precursors other than butyric acid itself.
Application of Diketene-Acetone Adducts
A notable synthetic route involves the use of the diketene-acetone adduct, 2,2,6-trimethyl-1,3-dioxin-4-one. This compound serves as a stable and less hazardous alternative to diketene (B1670635) for the introduction of an acetoacetyl group. wikipedia.org The reaction of the diketene-acetone adduct with N,N-diethylethylenediamine under reflux conditions yields N-(2-diethylamino)ethyl-3-oxobutyramide. wikipedia.org This intermediate can then be further processed if the simple butyramide (B146194) is the target, for example, through a deacetylation step.
| Reactive Intermediate | Reactant | Reaction Conditions | Product | Ref. |
| 2,2,6-Trimethyl-1,3-dioxin-4-one | N,N-diethylethylenediamine | Reflux (110-115°C), neat | N-(2-diethylamino)ethyl-3-oxobutyramide | wikipedia.org |
Derivatization from Butyric Acid and its Precursors
Butyric acid itself can be considered a precursor that can be derivatized to facilitate amide bond formation. As discussed, conversion to butyryl chloride is a common activation strategy. nih.gov Additionally, other precursors to butyric acid could potentially be utilized in a multi-step synthesis. For instance, n-butyl alcohol can be oxidized to butyric acid, which is then subjected to one of the amidation methods described above. This approach, while less direct, might be employed depending on the availability and cost of starting materials.
Optimization of Reaction Conditions and Process Efficiency
The efficient synthesis of Butyramide, N-(2-(diethylamino)ethyl)-, typically formed via the amidation reaction between a butyric acid derivative and N,N-diethylethylenediamine, is highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, the thermal conditions of the reaction, and the use of catalytic systems to improve reaction rates and yields.
The selection of an appropriate solvent is critical in amide synthesis. The solvent must solubilize the reactants while being inert to the reaction conditions. For the synthesis of N-substituted amides, solvents are chosen based on their polarity, boiling point, and ability to facilitate the removal of byproducts, such as water.
The reaction temperature directly influences the rate of amidation. Higher temperatures generally accelerate the reaction but can also lead to the formation of undesired byproducts or degradation of the reactants or product. Therefore, an optimal temperature regime must be established. For analogous amide syntheses, temperatures can range from 50°C to 80°C google.com. The ideal temperature is often near the boiling point of the solvent to facilitate the removal of water, which drives the reaction equilibrium toward the product side.
Below is a table summarizing potential solvents and their relevant properties for the synthesis of Butyramide, N-(2-(diethylamino)ethyl)-.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
|---|---|---|---|
| Toluene | 111 | Non-polar | Allows for azeotropic removal of water using a Dean-Stark apparatus. |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Good solvent for coupling reagents; suitable for reactions at or below room temperature. |
| Acetonitrile | 82 | Polar Aprotic | Effective solvent for a range of polar organic reactants. researchgate.net |
| 1,4-Dioxane | 101 | Polar Aprotic | Higher boiling point suitable for reactions requiring more thermal energy. chemicalbook.com |
| Ethanol | 78 | Polar Protic | Can act as both a solvent and a reactant in some cases; generally used for specific reaction types. google.com |
To enhance the efficiency of amide bond formation, which can be slow, various catalytic systems are employed. These systems activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine.
One of the most common methods involves the use of carbodiimides, such as 1-Ethyl-3-(3-(dimethylamino)propyl) carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) acs.org. The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The NHS then reacts with this intermediate to form an NHS-ester, which is more stable and less prone to side reactions, and efficiently reacts with the amine to form the desired amide.
Acid or base catalysis can also be utilized. For instance, strong acids can protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Bases are often added to neutralize any acid byproducts or the hydrochloride salt of an amine starting material, liberating the free amine for reaction.
The following table outlines common catalytic systems for this type of transformation.
| Catalyst/Additive System | Type | Function |
|---|---|---|
| EDC / NHS | Coupling Agents | Activates carboxylic acid for efficient reaction with the amine. acs.org |
| Dicyclohexylcarbodiimide (DCC) / HOBt | Coupling Agents | Similar to EDC/NHS; HOBt minimizes side reactions. |
| Sulfuric Acid (H₂SO₄) | Acid Catalyst | Protonates the carbonyl to increase electrophilicity. |
| Triethylamine (TEA) | Base Additive | Acts as an acid scavenger, neutralizing HCl if acyl chlorides are used or if the amine is a salt. |
Purification and Isolation Techniques in Synthetic Protocols
Following the synthesis, a robust purification strategy is essential to isolate Butyramide, N-(2-(diethylamino)ethyl)- from unreacted starting materials, catalysts, and byproducts. The presence of a basic tertiary amine in the molecule's structure informs the selection of appropriate purification methods.
Chromatography is a powerful technique for the purification of organic compounds. For a moderately polar and basic compound like Butyramide, N-(2-(diethylamino)ethyl)-, several chromatographic methods are applicable.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly suitable method. In this technique, a non-polar stationary phase is used with a polar mobile phase. The compound is retained on the column and then eluted by adjusting the polarity of the mobile phase. For a structurally similar compound, Butanamide, N-(2-(dimethylamino)ethyl)-, a successful RP-HPLC method uses a mobile phase of acetonitrile and water with a phosphoric acid modifier sielc.com. The acidic modifier ensures that the tertiary amine is protonated, leading to sharper peaks and better separation. For preparative separations, this method can be scaled up sielc.com.
Normal-Phase Chromatography using a polar stationary phase like silica (B1680970) gel is another option. However, the basicity of the tertiary amine can lead to strong interactions with the acidic silica gel, causing poor peak shape and recovery. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.
Ion-Exchange Chromatography can also be employed. Given the basic nature of the diethylamino group, a cation-exchange resin could effectively bind the protonated form of the compound, allowing neutral and acidic impurities to be washed away. The desired product can then be eluted by changing the pH or increasing the ionic strength of the eluent.
A sample HPLC method based on an analogous compound is detailed below sielc.com.
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Detection | UV (if chromophore present) or Mass Spectrometry (MS) |
| Note | For MS detection, phosphoric acid should be replaced with a volatile acid like formic acid. sielc.com |
Recrystallization is a common and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures ucalgary.ca. For amides, common recrystallization solvents include polar options like ethanol, acetone, and acetonitrile researchgate.net. Solvent mixtures, such as diethyl ether-methanol, can also be effective for highly associated solids like amides pitt.edu.
Precipitation is another valuable isolation technique. This can be achieved in several ways:
Non-solvent Addition: The crude product is dissolved in a solvent in which it is highly soluble. A second solvent (non-solvent), in which the product is insoluble, is then slowly added, causing the product to precipitate out while impurities remain in solution.
pH Adjustment/Salt Formation: Due to the basic tertiary amine group, Butyramide, N-(2-(diethylamino)ethyl)- can be converted into a salt. By dissolving the crude product in an organic solvent and adding an acid (e.g., HCl in diethyl ether), the corresponding hydrochloride salt can be precipitated researchgate.net. This is particularly effective for removing non-basic impurities. The free base can then be regenerated by treatment with a mild base.
Cooling Crystallization: After dissolving the crude product in a minimal amount of a suitable hot solvent, the solution is allowed to cool slowly, inducing the formation of crystals of the pure compound ucalgary.ca.
The table below lists potential solvents for the recrystallization of Butyramide, N-(2-(diethylamino)ethyl)-, based on general principles for amides.
| Solvent/System | Type | Strategy |
|---|---|---|
| Acetonitrile | Single Solvent | Dissolve in hot solvent, cool slowly to induce crystallization. researchgate.net |
| Ethanol | Single Solvent | A common polar solvent for recrystallizing amides. researchgate.net |
| Ethyl Acetate / Hexane (B92381) | Solvent/Non-solvent | Dissolve in ethyl acetate, add hexane until cloudy, then cool. |
| Diethyl Ether / HCl | Reactive Precipitation | Dissolve crude base in ether, add ethereal HCl to precipitate the hydrochloride salt. researchgate.net |
Spectroscopic and Structural Characterization in Research Investigations
Molecular Structure Elucidation
The precise arrangement of atoms and bonds within the "Butyramide, N-(2-(diethylamino)ethyl)-" molecule is primarily established through a combination of spectroscopic methods that probe the magnetic and vibrational properties of its constituent nuclei and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For "Butyramide, N-(2-(diethylamino)ethyl)-," both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals corresponding to the different hydrogen environments in the molecule. The ethyl groups on the tertiary amine would exhibit a characteristic quartet and triplet pattern. The protons on the ethylenediamine (B42938) bridge and the butyryl chain would also produce unique signals, with their chemical shifts and splitting patterns providing definitive evidence of their connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in "Butyramide, N-(2-(diethylamino)ethyl)-" would generate a distinct peak. The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift. The various methylene (B1212753) and methyl carbons of the diethylamino and butyryl groups would also have predictable chemical shifts, allowing for a complete assignment of the carbon framework.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~173 |
| Methylene (adjacent to C=O) | ~39 |
| Methylene (butyryl chain) | ~19 |
| Methyl (butyryl chain) | ~14 |
| Methylene (adjacent to amide N) | ~39 |
| Methylene (adjacent to tertiary N) | ~52 |
| Methylene (ethyl groups on N) | ~47 |
| Methyl (ethyl groups on N) | ~12 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of "Butyramide, N-(2-(diethylamino)ethyl)-" and to gain insight into its structure through analysis of its fragmentation patterns. The monoisotopic mass of the compound is 186.17322 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule.
Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the diethylaminoethyl side chain. The resulting fragment ions would produce a unique mass spectrum, serving as a molecular fingerprint.
Interactive Data Table: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 187.18050 | 148.0 |
| [M+Na]⁺ | 209.16244 | 152.1 |
| [M-H]⁻ | 185.16594 | 149.1 |
Data calculated using CCSbase. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "Butyramide, N-(2-(diethylamino)ethyl)-" would be characterized by several key absorption bands.
A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. The N-H stretching vibration, typically seen in primary and secondary amides around 3300 cm⁻¹, would be absent, confirming the tertiary nature of the amide. pearson.com C-H stretching vibrations from the alkyl chains would be observed in the 2850-2960 cm⁻¹ region. Additionally, C-N stretching vibrations associated with the amide and the tertiary amine would appear in the fingerprint region (1000-1300 cm⁻¹).
Solid-State Structure Analysis
While spectroscopic methods elucidate the molecular structure, X-ray diffraction techniques are necessary to determine the arrangement of molecules in the solid state, providing information on crystal packing and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) for Three-Dimensional Structure
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "Butyramide, N-(2-(diethylamino)ethyl)-" can be grown, SCXRD analysis would provide detailed information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. This technique has been used to determine the crystal structure of related compounds, such as 2-Butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide. researchgate.net
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is unique to a specific crystalline phase and can be used for identification and to assess sample purity. For "Butyramide, N-(2-(diethylamino)ethyl)-," PXRD would be used to characterize the crystalline form of the bulk material. It can also be employed to identify the formation of new crystalline phases or to monitor changes in the crystal structure under different conditions. uny.ac.id
Purity Assessment and Quality Control in Research Batches
Ensuring the purity of a research batch of "Butyramide, N-(2-(diethylamino)ethyl)-" is critical for the validity of experimental results. A multi-faceted analytical strategy is employed to assess purity, identify and quantify impurities, and verify the compound's elemental composition. This typically involves high-performance liquid chromatography for purity determination, gas chromatography-mass spectrometry for profiling volatile components, and elemental analysis for stoichiometric confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For "Butyramide, N-(2-(diethylamino)ethyl)-", a reverse-phase (RP) HPLC method is suitable for separating the main compound from non-volatile impurities. sielc.comsielc.com In this method, the compound is dissolved in an appropriate solvent and injected into the HPLC system. The separation occurs on a nonpolar stationary phase, with a polar mobile phase eluting the components. The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.
While specific application notes for this exact compound are not widely published, a method can be adapted from similar analyses of related amino-amides. sielc.comsielc.com A typical setup would involve a C18 column and a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile (B52724). Detection is commonly performed using a UV detector. The limit of detection (LOD) and limit of quantification (LOQ) for key impurities are established during method validation to ensure trace contaminants can be reliably measured. researchgate.netresearchgate.net
| Parameter | Exemplar Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., Newcrom R1), 4.6 x 150 mm, 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities that may be present in a research batch. nih.gov These impurities can include residual solvents from the synthesis and purification process or by-products from degradation. Headspace GC-MS is a particularly effective technique for analyzing residual solvents without interference from the non-volatile main compound. researcher.life
In a typical analysis, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. The components are separated based on their boiling points and interaction with the GC column, and then detected and identified by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for each impurity, allowing for unambiguous identification by comparison to spectral libraries. This method is crucial for ensuring that levels of potentially hazardous residual solvents are below established safety thresholds.
| Parameter | Exemplar Condition |
|---|---|
| GC Column | ZB-624, 30 m × 0.53 mm × 3.0 μm (or equivalent) |
| Carrier Gas | Helium, 3.0 mL/min |
| Injector Temperature | 225°C |
| Oven Program | Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 250°C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 35-350 amu |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as oxygen, O) in a compound. This analysis provides a crucial check on the compound's empirical formula and purity. For "Butyramide, N-(2-(diethylamino)ethyl)-", with the molecular formula C₁₀H₂₂N₂O, the theoretical elemental composition can be calculated with high precision.
A small, precisely weighed amount of the sample is combusted at high temperature, converting the elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector. The experimentally determined percentages are compared against the theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the correct stoichiometric composition and the absence of significant inorganic or elemental impurities.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Theoretical Mass % |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 64.47% |
| Hydrogen | H | 1.008 | 22 | 22.176 | 11.91% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.05% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.59% |
| Total | 186.299 | 100.00% |
Advanced Analytical Techniques for Compound Characterization and Quantification
Development of Robust Analytical Methods for Research Samples
A suite of sophisticated analytical techniques is essential for the unambiguous identification and quantification of "Butyramide, N-(2-(diethylamino)ethyl)-" in research samples. These methods, often used in combination, provide orthogonal data that build a complete profile of the compound.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, quantification, and purification of "Butyramide, N-(2-(diethylamino)ethyl)-". A quantitative analytical method for butyramide (B146194) has been developed using a reversed-phase C18 column with a phosphate (B84403) buffer and methanol (B129727) mobile phase, detecting the analyte at 200 nm. osti.gov For N-acyl amino acid surfactants, which share structural similarities, derivatization with reagents like 2,4′-dibromoacetophenone allows for spectrophotometric detection, enhancing sensitivity. mdpi.com Such derivatization strategies could be adapted for "Butyramide, N-(2-(diethylamino)ethyl)-" if enhanced UV detection is required.
| Parameter | HPLC Method for Butyramide Analysis |
| Column | Reversed-Phase C18 |
| Mobile Phase | 30 mM phosphate buffer with 5 mM heptane (B126788) sulfonic acid and methanol (98:2) |
| Detection | UV at 200 nm |
| Limit of Detection (LOD) | 2.0 µg/L |
| Limit of Quantification (LOQ) | 5.7 µg/L |
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of "Butyramide, N-(2-(diethylamino)ethyl)-". In ¹H NMR, the chemical shifts and splitting patterns of the protons on the butyryl chain, the ethyl groups, and the ethylene (B1197577) linker provide a detailed map of the molecule's connectivity. For instance, in N,N-diethylpropanamide, the absence of N-H protons and the presence of characteristic signals for the ethyl groups (triplets and quartets) are key identifiers. pearson.com Similar patterns would be expected for "Butyramide, N-(2-(diethylamino)ethyl)-". The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom in the molecule. rsc.org
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and determining the fragmentation pattern of "Butyramide, N-(2-(diethylamino)ethyl)-", which aids in its structural confirmation. Under electron ionization (EI), amides and amines exhibit characteristic fragmentation. libretexts.org A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govrsc.org For aliphatic amines, α-cleavage, where the bond adjacent to the nitrogen atom is broken, is a predominant fragmentation mode. miamioh.edu The resulting mass spectrum provides a molecular fingerprint that can be used for identification.
| Technique | Information Provided for "Butyramide, N-(2-(diethylamino)ethyl)-" |
| ¹H NMR | Proton environment, chemical shifts, and coupling constants. |
| ¹³C NMR | Number and type of carbon atoms. |
| Mass Spectrometry | Molecular weight and fragmentation pattern for structural confirmation. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in "Butyramide, N-(2-(diethylamino)ethyl)-". The spectrum would be expected to show a strong absorption band for the amide C=O stretch around 1640-1690 cm⁻¹. The absence of N-H stretching bands around 3200-3500 cm⁻¹ would confirm it as a tertiary amide. pearson.com
Application of Process Analytical Technology (PAT) in Synthesis Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. wikipedia.org The goal of PAT is to ensure final product quality by understanding and controlling the manufacturing process. mt.comlongdom.org For the synthesis of "Butyramide, N-(2-(diethylamino)ethyl)-", which can be formed through methods like the reaction of acid halides with amines or amide condensation, PAT can be invaluable.
Real-time monitoring of the reaction progress is a key aspect of PAT. mt.comdiscoveracs.org Spectroscopic techniques are well-suited for in-line or on-line analysis. For example, in-situ NMR or IR spectroscopy can be used to monitor the disappearance of starting materials and the appearance of the product in real-time. nanalysis.com This allows for precise determination of reaction endpoints, optimization of reaction conditions, and ensures the safety and efficiency of the synthesis. nanalysis.com A nanoparticle-based assay that changes color in response to halide ion concentration has been demonstrated for monitoring organic reactions in real-time, a technique that could potentially be adapted for syntheses involving acid halides. google.com
| PAT Tool | Application in "Butyramide, N-(2-(diethylamino)ethyl)-" Synthesis |
| In-situ NMR | Real-time tracking of reactants and products to determine reaction kinetics and endpoint. nanalysis.com |
| In-situ FTIR/Raman | Monitoring changes in functional groups to follow the conversion of reactants to product. |
| On-line HPLC/UPLC | Automated sampling and analysis of the reaction mixture to quantify components over time. |
By implementing PAT, the synthesis of "Butyramide, N-(2-(diethylamino)ethyl)-" can be moved from a static, time-based process to a dynamic, feedback-controlled one, leading to improved consistency and quality. sigmaaldrich.com
High-Throughput Screening Methodologies for Derivatives
High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific biological target. bmglabtech.com In the context of "Butyramide, N-(2-(diethylamino)ethyl)-", HTS methodologies are crucial for the discovery of derivatives with improved or novel biological activities. The development of an HTS assay requires miniaturization, automation, and a suitable readout method. bmglabtech.com
For derivatives of "Butyramide, N-(2-(diethylamino)ethyl)-", which are amines, several HTS approaches are applicable. Fluorescence-based assays are particularly powerful. One such method for determining the enantiomeric excess of chiral amines involves the self-assembly of the amine with a chiral diol and a boronic acid to form fluorescent diastereomeric complexes. bath.ac.uk The differential fluorescence of these complexes allows for rapid and sensitive screening. bath.ac.uknih.gov Another approach uses a combination of a fluorescent indicator displacement assay to determine the concentration of the amine and a circular dichroism (CD) active complex to determine the enantiomeric excess. nih.gov
Cell-based assays are also widely used in HTS. For instance, a Fluorometric Imaging Plate Reader (FLIPR) can be used for high-throughput screening of compounds that interact with G-protein coupled receptors (GPCRs) or ion channels by measuring changes in intracellular calcium. enamine.net Given that many amine-containing compounds are biologically active, such assays would be relevant for screening libraries of "Butyramide, N-(2-(diethylamino)ethyl)-" derivatives.
| HTS Method | Principle | Application for Derivatives |
| Fluorescence-Based Assays | Formation of fluorescent complexes or displacement of a fluorescent probe. bath.ac.uknih.gov | Rapid determination of concentration and enantiomeric excess of chiral amine derivatives. |
| Circular Dichroism Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov | High-throughput determination of enantiomeric excess. |
| Cell-Based Assays (e.g., FLIPR) | Measures changes in cellular parameters, such as intracellular calcium, in response to a compound. enamine.net | Screening for biological activity at specific targets like GPCRs and ion channels. |
These HTS methodologies, combined with automated synthesis platforms, can significantly accelerate the discovery and optimization of lead compounds derived from "Butyramide, N-(2-(diethylamino)ethyl)-".
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Modification of the Butyramide (B146194) Backbone
Impact of Alkyl Chain Length and Branching
The length and branching of the alkyl chain on the amide are critical determinants of biological activity in many classes of compounds. In general, increasing the alkyl chain length can enhance lipophilicity, which may improve membrane penetration. For instance, studies on various antibacterial agents have shown that increasing the length of an alkyl chain can lead to increased antimicrobial activity up to an optimal length, after which the activity may plateau or decrease. chemrxiv.orgresearchgate.net This is often attributed to a more favorable interaction with the lipid bilayers of cell membranes. researchgate.net
Conversely, shortening the chain from the four-carbon butyryl group to acetyl or propionyl groups, or lengthening it to pentanoyl or hexanoyl groups, would systematically alter the molecule's size and lipophilicity. It is hypothesized that an optimal chain length exists for the target interaction, balancing binding affinity with physicochemical properties like solubility. Branching of the alkyl chain, for example, by replacing the n-butyryl group with an isobutyryl group, would introduce steric bulk. This change can significantly impact the binding affinity, potentially by either creating a more favorable conformation for the target or by causing steric hindrance that prevents effective binding.
Table 1: Hypothetical Impact of Alkyl Chain Modification on Butyramide, N-(2-(diethylamino)ethyl)- Activity This table is based on general principles of medicinal chemistry, as direct studies on this compound are limited.
| Modification of Butyramide Backbone | Expected Change in Physicochemical Properties | Potential Impact on Biological Activity |
| Chain Length | ||
| Acetyl (C2) | Increased hydrophilicity, decreased size | May decrease binding affinity due to reduced van der Waals interactions. |
| Propionyl (C3) | Moderately hydrophilic | Potentially altered binding affinity. |
| Butyryl (C4 - Parent) | Balanced lipophilicity/hydrophilicity | Reference activity. |
| Pentanoyl (C5) | Increased lipophilicity | May enhance membrane permeability and binding, up to a certain point. |
| Hexanoyl (C6) | Further increased lipophilicity | Potential for increased non-specific binding and reduced solubility. |
| Branching | ||
| Isobutyryl | Increased steric bulk, similar molecular weight | Could either enhance or decrease activity depending on the target's topology. |
Stereochemical Influences on Biological Interactions
While the parent compound Butyramide, N-(2-(diethylamino)ethyl)- does not possess a chiral center on its butyramide backbone, the introduction of a substituent or branching could create one. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. youtube.comentokey.com Enantiomers of a chiral molecule can exhibit significantly different potencies, efficacies, and even different types of biological activity. entokey.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different three-dimensional arrangements of stereoisomers. For example, if a chiral center were introduced at the alpha- or beta-position of the butyryl group, one enantiomer would likely exhibit a higher affinity for the target than the other, assuming a specific binding orientation is required for activity.
Functionalization of the N-(2-(diethylamino)ethyl)- Moiety
The N-(2-(diethylamino)ethyl)- group is a common feature in many biologically active compounds, including local anesthetics like procaine (B135). This moiety consists of a tertiary amine (diethylamine) connected by an ethyl linker to the amide nitrogen.
Alterations to the Diethylamine Group
Cyclic Amines: Incorporating the nitrogen into a cyclic structure, such as a piperidine (B6355638) or morpholine (B109124) ring, would restrict the conformational flexibility of this part of the molecule. Such a modification can sometimes lead to an increase in binding affinity by reducing the entropic penalty of binding.
Primary and Secondary Amines: Conversion of the tertiary amine to a secondary amine (by removing one ethyl group) or a primary amine (by removing both ethyl groups) would significantly increase its hydrogen-bonding capacity. nih.gov This could lead to new or stronger interactions with the biological target, but would also alter the pKa and lipophilicity of the molecule.
Modifications of the Ethyl Linker
The two-carbon ethyl linker between the amide and the diethylamino group provides a specific spatial separation between these two functional groups. The length and flexibility of this linker are often critical for optimal interaction with a biological target.
Chain Length: Shortening the linker to a single methylene (B1212753) group or lengthening it to a propyl or butyl chain would change the distance between the amide and the tertiary amine. This could disrupt an optimal binding arrangement. For many local anesthetics, an intermediate chain of a certain length is necessary for potency. youtube.com
Branching: Introducing a methyl or other small alkyl group on the ethyl linker would create a chiral center and add steric bulk. This could restrict the rotation around the linker, potentially locking the molecule into a more or less active conformation.
Introduction of Aromatic and Heterocyclic Substituents
The parent compound lacks an aromatic ring. In many classes of drugs, particularly local anesthetics, an aromatic ring is a crucial component for activity, often contributing to binding through hydrophobic and pi-stacking interactions. youtube.com
Introducing an aromatic ring, such as a phenyl group, at various positions on the butyramide backbone could significantly alter the molecule's biological profile. For example, a phenyl group at the 4-position of the butyryl chain would introduce a significant lipophilic and sterically bulky feature. The electronic properties of this ring could be further tuned by adding electron-donating or electron-withdrawing substituents, which is a common strategy in drug design to modulate activity and metabolic stability. acs.org
Heterocyclic rings can also be used as bioisosteres for aromatic rings or to introduce specific hydrogen bonding patterns and dipole moments. drughunter.com For instance, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring could alter the molecule's solubility, polarity, and ability to interact with the target. The introduction of heterocyclic sulfonamides has been shown to confer a range of biological activities. nih.gov
Table 2: Potential Impact of Aromatic and Heterocyclic Substituents This table is based on general principles of medicinal chemistry, as direct studies on this compound are limited.
| Substituent Type | Position of Introduction (Example) | Expected Change in Properties | Potential Impact on Biological Activity |
| Aromatic | |||
| Phenyl | 4-position of butyryl chain | Increased lipophilicity and steric bulk | Potential for new hydrophobic or pi-stacking interactions with the target. |
| Substituted Phenyl | 4-position of butyryl chain | Modulated electronic and steric properties | Fine-tuning of binding affinity and pharmacokinetic properties. |
| Heterocyclic | |||
| Pyridyl | As a bioisostere for a phenyl group | Increased polarity, potential for H-bonding | Altered solubility and potential for new interactions with the target. |
| Thienyl | As a bioisostere for a phenyl group | Different electronic and steric profile | May lead to altered binding modes and selectivity. |
Positional Effects of Phenyl and Other Aromatic Rings
The introduction of a phenyl or other aromatic ring into the N-(2-(diethylamino)ethyl)butyramide scaffold can significantly impact its pharmacological profile. The position of this aromatic moiety is a critical determinant of its effect on receptor binding, membrane permeability, and metabolic stability. While direct studies on the butyramide compound are not extensively documented, the principles can be extrapolated from extensive research on analogous compounds like procainamide (B1213733).
In procainamide, the 4-aminophenyl group is essential for its antiarrhythmic activity. The position of the amino group on the phenyl ring is critical; moving it to the ortho or meta position can drastically alter or diminish its efficacy. This is because the para-amino group is involved in crucial electronic interactions within the binding site of cardiac sodium channels.
For N-(2-(diethylamino)ethyl)butyramide, a hypothetical introduction of a phenyl ring at different positions on the butyryl chain would be expected to modulate its activity. For instance, substitution at the 4-position of the butyryl chain would create a phenylbutanoyl moiety. The electronic nature of substituents on this phenyl ring would likely influence activity. Electron-donating groups could increase the electron density of the aromatic ring, potentially enhancing cation-π interactions with biological targets. libretexts.orgmasterorganicchemistry.com Conversely, electron-withdrawing groups would decrease this electron density but might introduce other favorable interactions, such as hydrogen bonding or dipole interactions. libretexts.orgnih.gov
The following table illustrates the hypothetical effects of positional isomers of a phenyl-substituted N-(2-(diethylamino)ethyl)butyramide on lipophilicity (LogP), a key parameter influencing bioavailability and cell permeability.
| Compound Name | Position of Phenyl Group on Butyryl Chain | Predicted LogP | Potential Impact on Bioactivity |
| N-(2-(diethylamino)ethyl)-2-phenylbutyramide | 2-position | 3.5 | Increased lipophilicity may enhance membrane permeability. Steric hindrance near the amide linkage could alter binding affinity. |
| N-(2-(diethylamino)ethyl)-3-phenylbutyramide | 3-position | 3.6 | Similar increase in lipophilicity. The phenyl group is more distant from the amide, potentially allowing for different interactions with the target protein. |
| N-(2-(diethylamino)ethyl)-4-phenylbutyramide | 4-position | 3.7 | Highest lipophilicity in the series. The terminal phenyl group could engage in hydrophobic interactions at the periphery of a binding pocket. |
Note: The LogP values are illustrative predictions and would need experimental verification.
Studies on other classes of compounds have shown that the positioning of aromatic rings is a key factor in determining biological activity. For example, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the substitution pattern on the heterocyclic rings significantly influenced their fungicidal activity. mdpi.com Similarly, research on ketamine esters demonstrated that the position of substituents on the benzene (B151609) ring affected their anesthetic and analgesic properties. mdpi.com
Influence of Heteroatom Incorporation on Bioactivity
The strategic incorporation of heteroatoms, such as oxygen, nitrogen, or sulfur, into the N-(2-(diethylamino)ethyl)butyramide structure can profoundly alter its physicochemical properties and biological activity. Heteroatoms can introduce polarity, create opportunities for hydrogen bonding, alter the conformation of the molecule, and provide sites for metabolic modification.
Replacing a methylene group (-CH2-) in the butyryl chain with an oxygen atom would create an ether linkage, while substitution with a nitrogen atom would result in an amino acid-like structure. These changes would significantly impact the molecule's flexibility and its ability to interact with biological targets. For instance, an incorporated nitrogen or oxygen atom could act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.
The table below provides a hypothetical analysis of how heteroatom incorporation in the butyryl chain of N-(2-(diethylamino)ethyl)butyramide could influence its properties.
| Compound Name | Heteroatom and Position | Potential for Hydrogen Bonding | Expected Change in Polarity | Potential Impact on Bioactivity |
| N-(2-(diethylamino)ethyl)-3-methoxypropanamide | Oxygen at position 3 | Acceptor | Increased | Increased polarity may improve aqueous solubility. The ether linkage could alter the conformational preferences of the side chain. |
| N-(2-(diethylamino)ethyl)-3-aminobutanamide | Nitrogen at position 3 | Donor and Acceptor | Significantly Increased | The presence of a basic nitrogen could lead to new salt-bridge interactions with acidic residues in the target protein. |
| N-(2-(diethylamino)ethyl)-3-(methylthio)propanamide | Sulfur at position 3 | Weak Acceptor | Slightly Increased | The thioether is less polar than an ether but can still engage in van der Waals and hydrophobic interactions. It may also be a site for oxidative metabolism. |
Note: This table is for illustrative purposes to demonstrate SAR principles.
The influence of heteroatoms is a well-established principle in medicinal chemistry. For example, the nitrogen atoms in the quinazoline (B50416) scaffold are crucial for the biological activity of anilinoquinazoline (B1252766) derivatives. drugdesign.org The replacement of carbon with nitrogen in aromatic rings can also significantly alter the electronic properties and binding modes of drug molecules. mdpi.com
Computational Approaches to SAR Prediction and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for predicting and optimizing the structure-activity relationships of novel compounds. nih.gov These methods allow for the rapid in silico screening of virtual libraries of compounds, providing valuable insights that can guide synthetic efforts and reduce the time and cost of drug development.
For N-(2-(diethylamino)ethyl)butyramide and its analogs, a variety of computational approaches could be employed. Quantitative Structure-Activity Relationship (QSAR) studies could be used to build mathematical models that correlate the structural features of a series of compounds with their biological activities. nih.gov These models are typically based on molecular descriptors that quantify various physicochemical properties, such as lipophilicity, electronic effects, and steric parameters.
Molecular docking simulations could be used to predict the binding mode of N-(2-(diethylamino)ethyl)butyramide derivatives within the active site of a target protein. acs.org This would provide a three-dimensional understanding of the key interactions responsible for binding and could be used to design new analogs with improved affinity and selectivity. For example, if the target were a cardiac ion channel, docking studies could help to rationalize the effects of different substituents on channel blocking activity. nih.gov
Furthermore, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the ligand-protein complex over time. This can provide insights into the stability of the binding interactions and the conformational changes that may occur upon ligand binding. Such computational frameworks are increasingly being used to create virtual drug-screening systems that can predict the effects of drugs on biological systems. nih.gov
Recent advances in computational methods have also enabled the prediction of drug responses in patient-derived cells, offering a pathway to personalized medicine. plos.org By combining experimental data from high-throughput screening with computational modeling, it is possible to build predictive models that can guide the selection of the most effective therapeutic agents for a particular individual.
Based on a comprehensive review of scientific literature, there is currently no available research data on the mechanistic investigations of the biological activities of the specific chemical compound "Butyramide, N-(2-(diethylamino)ethyl)-" corresponding to the detailed outline provided.
Searches for "Butyramide, N-(2-(diethylamino)ethyl)-" in relation to enzyme inhibition (Tyrosinase, Histone Deacetylases, Anaplastic Lymphoma Kinase), receptor modulation (TLR7/8, CCR9, GABA(A) Receptors), or specific cellular and subcellular mechanisms (cell proliferation, apoptosis, inflammatory mediation) did not yield any specific preclinical, in vitro, or non-human in vivo studies.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested structure and content inclusions for this particular compound. While research exists for structurally related compounds or other butyramide derivatives, the user's strict instruction to focus solely on "Butyramide, N-(2-(diethylamino)ethyl)-" prevents the inclusion of that data.
Mechanistic Investigations of Biological Activities Preclinical, in Vitro and Non Human in Vivo
Antimicrobial and Antifungal Action Mechanisms
The chemical structure of Butyramide (B146194), N-(2-(diethylamino)ethyl)-, featuring an amide linkage and a tertiary amine, suggests potential antimicrobial properties. The mechanisms by which related N-substituted amide and amine derivatives exert their effects often involve disruption of microbial cell integrity and vital cellular processes.
While direct studies on Butyramide, N-(2-(diethylamino)ethyl)- are not extensively documented in the available literature, research on structurally analogous compounds provides insights into potential mechanisms of action. Carboxylic acid amides and related compounds can interfere with bacterial growth and the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix that adhere to surfaces and are notoriously resistant to antibiotics.
The antibacterial action of amide derivatives can be multifaceted. One primary mechanism involves the disruption of the bacterial cell membrane's integrity. The lipophilic nature of the butyryl group and the charged diethylaminoethyl moiety could facilitate interaction with and insertion into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. Some small molecules, such as thymoquinone, have been shown to inhibit biofilm formation and prevent bacterial adhesion to surfaces.
Furthermore, certain amide-containing compounds can interfere with essential bacterial enzymes or metabolic pathways. This can include the inhibition of enzymes involved in cell wall synthesis, nucleic acid replication, or protein synthesis. For instance, some amide fungicides are known to target succinate dehydrogenase in the mitochondrial respiratory chain, disrupting cellular energy production.
Biofilm formation is a complex process regulated by quorum sensing, a cell-to-cell communication system. Some bioactive compounds can inhibit biofilm formation by interfering with these signaling pathways. Studies on ethyl N-(2-phenethyl) carbamate derivatives have led to the discovery of molecules capable of inhibiting the formation of Staphylococcus aureus biofilms at low micromolar concentrations. nih.gov Similarly, γ-alkylidene-γ-lactam derivatives have shown potent activity against S. aureus biofilm formation. researchgate.net The structural elements of Butyramide, N-(2-(diethylamino)ethyl)- may allow it to act as a quorum sensing inhibitor, thereby preventing the establishment of resilient biofilm communities.
| Compound Class/Derivative | Bacterial Strain | Activity | Effective Concentration (IC50/MIC) |
|---|---|---|---|
| Ethyl N-(2-phenethyl) carbamate analogue (3j) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Biofilm Inhibition | 15.7 ± 4.0 µM - 215.0 ± 7.6 µM |
| γ-alkylidene-γ-lactam derivatives | Staphylococcus aureus | Biofilm Inhibition | 0.9-3.3 µg/mL |
| N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamide (8j) | Escherichia coli | Antibacterial | 12.5 µg/mL |
| N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamide (8j) | Staphylococcus aureus | Antibacterial | 25 µg/mL |
The antifungal potential of Butyramide, N-(2-(diethylamino)ethyl)- can be inferred from studies on related amide structures. Amide fungicides often act by disrupting the mitochondrial respiratory chain, specifically by inhibiting the enzyme succinate dehydrogenase (SDH), which is crucial for fungal respiration and energy production. mdpi.com This inhibition leads to the cessation of growth and can cause fungal cell death. mdpi.com
Another key target for antifungal agents is the fungal cell membrane, which is unique in its composition, primarily containing ergosterol instead of cholesterol. Compounds that interfere with ergosterol synthesis or directly bind to ergosterol can disrupt membrane fluidity and integrity, leading to cell lysis. mdpi.com The structural features of Butyramide, N-(2-(diethylamino)ethyl)- may allow it to interact with and disrupt these vital membrane components.
Research on N-substituted phthalimide derivatives has demonstrated potent, dose-dependent inhibition of biofilm formation in Candida species. frontiersin.org Specifically, N-butylphthalimide (NBP) was shown to inhibit biofilm formation in fluconazole-resistant Candida albicans by 61% and 78% at concentrations of 10 and 20 µg/ml, respectively, without affecting cell growth, which could minimize the development of resistance. frontiersin.org Studies on N-(4-Halobenzyl)amides have also identified compounds with significant antifungal activity against various Candida strains, including fluconazole-resistant clinical isolates. nih.gov These findings suggest that the N-substituted amide structure is a promising scaffold for the development of novel antifungal agents.
| Compound Class/Derivative | Fungal Strain | Activity | Effective Concentration (MIC/EC50) |
|---|---|---|---|
| N-(4-iodobenzyl)cinnamamide (Compound 16) | Candida krusei ATCC 14243 | Antifungal | 7.8 µg/mL (MIC) |
| N-(4-iodobenzyl)cinnamamide (Compound 16) | Candida krusei ATCC 6258 | Antifungal | 85.3 µg/mL (MIC) |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Pythium aphanidermatum | Antifungal | 16.75 µg/mL (EC50) |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Rhizoctonia solani | Antifungal | 19.19 µg/mL (EC50) |
| N-butylphthalimide (NBP) | Candida albicans DAY185 | Biofilm Inhibition | 96% inhibition at 50 µg/ml |
Biochemical Roles in Cellular Processes
The biochemical effects of Butyramide, N-(2-(diethylamino)ethyl)- are likely dominated by the biological activity of butyrate, which can be released upon hydrolysis of the amide bond. Butyrate is a short-chain fatty acid (SCFA) that plays a pivotal role in various cellular functions.
Butyrate-related mechanisms in gut biology:
Butyrate is a key molecule in maintaining gut health, acting through several mechanisms. It is the preferred energy source for colonocytes, the epithelial cells of the colon. nih.gov Butyrate's most well-documented function is as a histone deacetylase (HDAC) inhibitor. nih.govbiomesight.com By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates the expression of genes involved in cell cycle arrest, apoptosis, and cell differentiation. nih.gov This mechanism is crucial for preventing the proliferation of cancer cells in the colon. biomesight.com
Furthermore, butyrate acts as a signaling molecule by activating specific G protein-coupled receptors (GPCRs), including GPR43 and GPR109A. nih.govfrontiersin.org Activation of these receptors on intestinal epithelial and immune cells triggers downstream signaling cascades that result in anti-inflammatory responses, such as the down-regulation of pro-inflammatory mediators like nitric oxide, IL-6, and IL-12. pnas.orgnih.gov This contributes to immune homeostasis in the gut. Butyrate also enhances the integrity of the intestinal barrier by regulating the expression of tight junction proteins. frontiersin.org
Collagen synthesis and hyaluronic acid stimulation:
Research has shown that butyrate can directly influence the production of key components of the extracellular matrix in the skin. In cultured human skin fibroblasts, butyrate has been found to induce the biosynthesis of collagen. ptfarm.plnih.gov This effect is mediated through the insulin-like growth factor-I receptor (IGF-IR) signaling pathway. ptfarm.plnih.govresearchgate.net Treatment of fibroblasts with butyrate led to an increase in IGF-IR expression, which in turn activated downstream signaling proteins like MAP-kinases (ERK1, ERK2), ultimately up-regulating collagen gene expression. ptfarm.plnih.gov
The effect of butyrate on hyaluronic acid (HA) synthesis appears to be concentration-dependent. Studies in cultured human skin fibroblasts have shown that low concentrations of n-butyrate (0.1-1 mM) can stimulate the accumulation of hyaluronic acid, while higher concentrations (greater than 1 mM) lead to its inhibition. nih.gov Conversely, hyaluronic acid butyric esters have been shown to significantly enhance skin moisture and elasticity, suggesting that when butyrate is chemically linked to hyaluronic acid, it can improve skin functionality. cosmeticsandtoiletries.comyoutube.com
Application as Chemical Probes in Biological Systems
Based on the available research, there is no documented application of Butyramide, N-(2-(diethylamino)ethyl)- as a chemical probe in biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target to study its function. While the structural components of this compound, such as the butyryl group, are known to interact with biological targets like HDACs, the molecule itself has not been specifically developed or utilized for this purpose in the reviewed literature.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations
Electronic Structure and Reactivity Prediction (e.g., HOMO-LUMO Analysis, Electrostatic Potential Maps)
No specific studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or Electrostatic Potential Maps for Butyramide (B146194), N-(2-(diethylamino)ethyl)- were found. Such analyses are crucial for predicting a molecule's chemical reactivity, stability, and intermolecular interaction sites. mdpi.comnih.gov For related molecules, these calculations have helped identify regions susceptible to electrophilic and nucleophilic attack. nih.gov
Conformational Analysis and Energy Landscapes
A conformational analysis to identify the most stable three-dimensional shapes and the energy landscapes of Butyramide, N-(2-(diethylamino)ethyl)- has not been published. This type of study is essential for understanding the molecule's flexibility and preferred spatial arrangements, which can influence its biological activity. Theoretical studies on similar, though simpler, amides have shown the importance of such analyses.
Molecular Dynamics (MD) Simulations
Ligand-Protein Interaction Dynamics and Stability
There is no available research on MD simulations investigating the dynamic interactions between Butyramide, N-(2-(diethylamino)ethyl)- and any protein targets. MD simulations are powerful tools for observing how a ligand binds to a protein over time, assessing the stability of the resulting complex, and understanding the molecular forces that govern the interaction. nih.govresearchgate.netmdpi.com
Solvent Effects on Molecular Behavior
Specific MD simulations to determine the influence of different solvents, such as water, on the behavior and conformation of Butyramide, N-(2-(diethylamino)ethyl)- have not been reported. The solvent environment can significantly impact a molecule's structure and dynamics.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a molecule when bound to a target protein. mdpi.commdpi.com Despite the utility of this method in drug discovery, no molecular docking studies featuring Butyramide, N-(2-(diethylamino)ethyl)- as the ligand have been published. Docking studies on related compounds have been performed to predict their binding modes and affinities with biological targets like acetylcholinesterase inhibitors. nih.gov
Prediction of Binding Modes and Affinities to Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design for estimating the binding affinity and interaction patterns of a ligand within the active site of a protein.
While specific docking studies on Butyramide, N-(2-(diethylamino)ethyl)- are not available, research on the analogous compound N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide provides a template for such an investigation. nih.gov In that study, molecular docking was used to evaluate its binding affinity against acetylcholinesterase (AChE) inhibitors. The analysis revealed that the ligand binds within the active site of the target proteins with significant binding energy, indicating a stable complex. nih.gov The interactions were primarily stabilized by hydrogen bonds and hydrophobic interactions. nih.gove-nps.or.kr
For Butyramide, N-(2-(diethylamino)ethyl)-, a similar approach would involve docking it against a library of relevant protein targets. The butyryl chain could engage in hydrophobic interactions, while the amide group could act as a hydrogen bond donor and acceptor. The terminal diethylamino group, likely protonated under physiological pH, could form crucial ionic and hydrogen bond interactions. A hypothetical docking study against a target like Butyrylcholinesterase (BuChE) could yield the following predicted affinities:
Virtual Screening for Novel Biological Activities
Virtual screening is a computational methodology used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be performed based on the ligand's similarity to known active compounds (ligand-based) or by docking the molecules into the target's binding site (structure-based). mdpi.commdpi.com
To uncover novel biological activities for Butyramide, N-(2-(diethylamino)ethyl)-, a structure-based virtual screening campaign could be initiated. nih.gov The compound's 3D structure would be used as a query to screen against a database of pharmacophore models representing various biological targets. Alternatively, the compound itself could be screened against a panel of known protein structures to identify potential off-target interactions or new therapeutic applications. nih.gov Such a screening could reveal unexpected binding to targets like G-protein coupled receptors, ion channels, or various enzymes, thereby suggesting new avenues for therapeutic development.
Advanced Theoretical Approaches
Beyond standard molecular modeling, advanced theoretical methods can provide a deeper understanding of a molecule's intrinsic properties, including intermolecular forces and behavior in different chemical environments.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify and analyze specific intermolecular contacts, such as hydrogen bonds and van der Waals forces.
The most significant contributions to the Hirshfeld surface for the analogue were from H···H, O···H, and C···H contacts. The breakdown of these interactions provides a quantitative measure of their importance in stabilizing the crystal structure.
For Butyramide, N-(2-(diethylamino)ethyl)-, a similar analysis would be expected to show a high percentage of H···H contacts due to the aliphatic butyryl and ethyl groups. The O···H and N···H contacts, representing hydrogen bonds involving the amide group, would also be crucial for defining its crystal packing architecture.
COSMO-RS for Prediction of Solvation Properties
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions based on quantum chemical calculations. nsf.gov It can accurately predict properties like solubility, partition coefficients (e.g., LogP), and vapor pressure without relying on experimental data for the specific compound. researchgate.net The method treats a molecule as a collection of surface segments characterized by their polarization charge density, which then allows for the calculation of chemical potential in various solvents. core.ac.uk
A COSMO-RS analysis of Butyramide, N-(2-(diethylamino)ethyl)- would provide valuable data for pharmaceutical and chemical engineering applications. By calculating its chemical potential in different solvents, one could predict its solubility and partitioning behavior, which are critical for formulation development and environmental fate assessment. The model can effectively screen for suitable solvents or co-solvent systems and predict how the compound would distribute between immiscible phases like octanol (B41247) and water. nih.gov
Preclinical Research Models and Methodologies Non Human, Non Clinical Applications
Future Research Directions and Translational Perspectives in Chemical Science
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of Butyramide (B146194), N-(2-(diethylamino)ethyl)- traditionally involves the reaction of a butyric acid derivative with N,N-diethylethylenediamine. Future research should prioritize the development of more efficient, sustainable, and cost-effective synthetic routes.
Novel Synthetic Pathways: Future explorations could focus on catalytic methods that avoid the use of stoichiometric coupling agents, which generate significant waste. For instance, the direct amidation of butyric acid, catalyzed by boronic acid derivatives or other novel catalysts, presents a promising avenue. Another approach could be the development of a one-pot synthesis from readily available precursors, potentially leveraging flow chemistry to enhance reaction efficiency and safety.
Green Chemistry Approaches: A significant future direction lies in the application of green chemistry principles to the synthesis of Butyramide, N-(2-(diethylamino)ethyl)-. This includes the use of environmentally benign solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. nih.govmdpi.com Research into solvent-free reaction conditions or the use of microwave irradiation could drastically reduce reaction times and energy consumption. rsc.org An ion-associate reaction in deionized water at room temperature represents a viable green chemistry method for synthesizing related compounds and could be adapted. nih.govmdpi.com The goal is to develop a synthetic process with a high atom economy, minimizing by-products and environmental impact. rsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Direct Amidation | Reduced waste, higher efficiency. | Development of novel, reusable catalysts. |
| Flow Chemistry | Improved safety, scalability, and control. | Optimization of reactor design and reaction conditions. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. rsc.org | Screening of conditions and solvent systems. |
| Aqueous Synthesis | Environmentally benign, reduced toxicity. nih.govmdpi.com | Overcoming potential solubility and reactivity challenges. |
Deeper Understanding of Structure-Mechanism Relationships
The biological activity of Butyramide, N-(2-(diethylamino)ethyl)- is intrinsically linked to its molecular structure. The butyramide core, the flexible ethyl linker, and the terminal diethylamino group all play critical roles in its interaction with biological systems. ontosight.ai A deeper understanding of these structure-mechanism relationships is essential for rationally designing more potent and selective derivatives.
Future research should employ a combination of computational modeling and experimental validation. Molecular docking studies could predict potential binding modes of the compound with various biological targets. These predictions can then guide the synthesis of a focused library of analogues with systematic modifications to each part of the molecule. For example, altering the length of the alkyl chain of the butyramide moiety, modifying the substituents on the terminal amine, or introducing conformational constraints could reveal key structural determinants for activity. rsc.org Techniques like quantitative structure-activity relationship (QSAR) modeling can then be used to correlate these structural changes with observed biological effects, providing a predictive framework for future design efforts. rsc.org
Identification of New Biological Targets and Pathways
While the broader class of butyramides has been investigated for various biological activities, including anti-inflammatory and antimicrobial properties, the specific targets and pathways modulated by Butyramide, N-(2-(diethylamino)ethyl)- remain largely unexplored. ontosight.ai Future research should focus on unbiased, systematic screening to identify its molecular targets and elucidate its mechanism of action.
High-throughput screening (HTS) against large panels of receptors, enzymes, and ion channels could rapidly identify initial hits. For instance, given the structural similarity to compounds with neurological or anti-inflammatory effects, screening could prioritize targets within these domains. A study on a related compound, N-(1-carbamoyl-2-phenyl-ethyl) butyramide, demonstrated effects on the Nrf2 and NF-κB pathways, which are crucial in managing oxidative stress and inflammation. mdpi.com This suggests that Butyramide, N-(2-(diethylamino)ethyl)- could potentially interact with similar inflammation and cellular stress pathways. Subsequent research would involve validating these initial findings through detailed biochemical and cellular assays to confirm direct interaction and functional modulation. Identifying the specific biological targets is the first step toward understanding the compound's therapeutic potential.
Development of Analytical Standards and Reference Materials for Research
The availability of high-purity analytical standards and certified reference materials is a prerequisite for accurate and reproducible research. As interest in Butyramide, N-(2-(diethylamino)ethyl)- grows, the development of these materials becomes critical for pharmacology, toxicology, and clinical studies.
Future work must focus on establishing robust methods for the synthesis, purification, and characterization of this compound to a certifiable purity (e.g., >99%). Characterization should involve a comprehensive suite of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure.
Mass Spectrometry (MS) to determine the exact mass and fragmentation pattern. uni.lu
Infrared (IR) Spectroscopy to identify functional groups.
High-Performance Liquid Chromatography (HPLC) to assess purity. sielc.com
Once a high-purity material is obtained, it can be established as a reference standard. This involves determining its physicochemical properties, such as melting point, solubility, and pKa, and ensuring its long-term stability under defined storage conditions. The availability of such a standard will be invaluable for quantitative analysis in various biological matrices and for ensuring the quality control of future synthetic batches.
| Analytical Technique | Purpose in Standard Development |
| NMR Spectroscopy | Unambiguous structural confirmation. |
| Mass Spectrometry | Precise molecular weight and formula verification. uni.lu |
| HPLC | Quantitative purity assessment. sielc.com |
| Elemental Analysis | Confirmation of elemental composition. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and solvent content. |
Integration of Omics Technologies for Comprehensive Mechanistic Insight
To gain a holistic understanding of the biological effects of Butyramide, N-(2-(diethylamino)ethyl)-, future research must integrate various "-omics" technologies. nih.gov These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound in cells or organisms.
Genomics and Transcriptomics (RNA-Seq): These methods can identify changes in gene expression patterns following treatment with the compound. This could reveal entire signaling pathways that are activated or inhibited, offering clues to the compound's mechanism of action and potential off-target effects.
Proteomics: By analyzing changes in the levels and post-translational modifications of proteins, proteomics can identify the direct targets of the compound and the downstream effectors of its activity.
Metabolomics: This technology assesses changes in the cellular metabolome, providing a functional readout of the physiological state of the cell in response to the compound. This can uncover unexpected effects on cellular metabolism and bioenergetics.
By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the compound's mechanism of action, from the initial molecular interaction to the ultimate cellular response. nih.gov This deep mechanistic understanding is crucial for advancing the compound toward potential translational applications. nih.gov
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Amide coupling | Butyryl chloride, Et₃N, THF | Maintain 0–5°C to minimize side reactions |
| Intermediate isolation | Silica gel chromatography | Use TLC to monitor elution |
| Salt formation | (2S)-2-hydroxybutanedioate | Adjust pH to 6–7 for crystallization |
Basic: Which analytical techniques are essential for characterizing N-(2-(diethylamino)ethyl)butyramide?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structure via chemical shifts (e.g., diethylamino protons at δ ~2.5–3.0 ppm, butyramide carbonyl at δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .
Q. Table 2: Recommended Analytical Parameters
| Technique | Critical Parameters | Reference Standards |
|---|---|---|
| NMR | Deuterated solvents (CDCl₃, DMSO-d₆) | Tetramethylsilane (TMS) |
| HPLC | 0.1% TFA in mobile phase | USP-grade reference compounds |
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Answer:
Discrepancies in NMR or MS data often arise from:
- Tautomerism or conformational flexibility : Use variable-temperature NMR to observe dynamic processes (e.g., rotameric equilibria in the diethylamino group) .
- Impurity interference : Cross-validate with orthogonal techniques (e.g., compare IR carbonyl peaks with HPLC retention times) .
- Isotopic patterns in MS : Analyze isotopic distribution to rule out halogenated contaminants (common in fluorinated analogs) .
Advanced: How should stability studies be designed for this compound under varying conditions?
Answer:
Q. Table 3: Stability Study Design
| Condition | Parameters | Analytical Endpoint |
|---|---|---|
| Thermal | 40°C/75% RH for 4 weeks | % Purity loss via HPLC |
| Photolytic | 1.2 million lux-hours | UV spectral changes |
Advanced: What strategies are effective for investigating structure-activity relationships (SAR) in analogs?
Answer:
- Functional group variation : Synthesize analogs with modified diethylamino groups (e.g., pyrrolidinyl or morpholino substitutions) to assess impact on receptor binding .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by crystallographic data from related compounds .
Basic: What are the critical handling and storage guidelines for this compound?
Answer:
- Storage : Store at –20°C in airtight containers under inert gas (argon) to prevent moisture absorption and oxidation .
- Safety : Use fume hoods during synthesis; the diethylamino group may release toxic amines upon decomposition .
- Solubility : Pre-dissolve in DMSO for biological assays, but confirm stability via HPLC before use .
Advanced: How to validate an analytical method for quantifying this compound in complex matrices?
Answer:
Follow ICH Q2(R1) guidelines:
- Specificity : Demonstrate baseline separation from degradation products and matrix components (e.g., plasma proteins) .
- Linearity : Calibration curves (1–100 µg/mL) with R² > 0.995 .
- Accuracy/Precision : Spike-and-recovery tests (±15% error acceptable) .
Advanced: How can low yields in multi-step syntheses be addressed?
Answer:
- Optimize reaction kinetics : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .
- Catalyst screening : Test palladium or copper catalysts for coupling steps in heterocyclic intermediates .
- Workup modifications : Replace traditional extraction with membrane-based separations to reduce product loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
